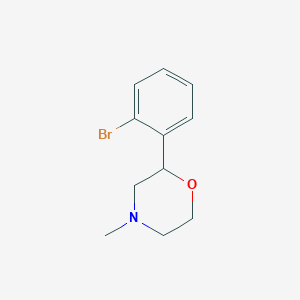
1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea is a chemical compound that has recently garnered attention in the scientific community due to its potential applications in various fields. This molecule is a urea derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the production of pro-inflammatory cytokines. This molecule has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea has a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, this compound has been shown to have a protective effect on liver cells and may have potential as a treatment for liver disease. It has also been shown to have a neuroprotective effect and may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea in laboratory experiments include its high purity and specificity. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea. One such direction is the development of this compound as a therapeutic agent for inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another potential direction is the study of this molecule's potential as a treatment for liver and neurodegenerative diseases. Additionally, research could be conducted on the development of new methods for synthesizing this compound or modifying its structure to improve its properties.
Métodos De Síntesis
The synthesis of 1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea involves the reaction of ethyl isocyanate with 1-hydroxy-4-methylpentan-2-amine in the presence of a catalyst. This method has been reported in the literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea has been studied for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been tested for its potential as an anti-inflammatory agent. In vitro studies have shown that this molecule inhibits the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
1-ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-10-9(13)11-8(6-12)5-7(2)3/h7-8,12H,4-6H2,1-3H3,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZOMYICMMGBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(CC(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(1-hydroxy-4-methylpentan-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)

![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)
![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)
![1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)